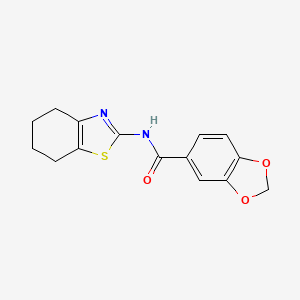
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in various physiological processes.
科学研究应用
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of multiple sclerosis, neuropathic pain, and traumatic brain injury. Additionally, it has been investigated for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用机制
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide selectively binds to the CB2 receptor, which is primarily found in immune cells such as macrophages and microglia. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects, as well as modulating pain perception. N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as reducing microglial activation and neuronal damage.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for precise targeting of immune cells and avoiding potential side effects associated with activation of the CB1 receptor. Additionally, it has been shown to have good bioavailability and can be administered orally or intraperitoneally.
However, there are also limitations to the use of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, there may be potential off-target effects of CB2 receptor activation that need to be considered.
未来方向
There are several future directions for research on N-2-adamantyl-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in investigating its potential in treating inflammatory bowel disease and other autoimmune disorders. Further research is also needed to fully understand the mechanisms of action of N-2-adamantyl-2-(4-methoxyphenoxy)acetamide and its potential off-target effects.
In conclusion, N-2-adamantyl-2-(4-methoxyphenoxy)acetamide is a synthetic cannabinoid receptor agonist that has shown promise in preclinical models for its potential therapeutic applications. Its selective binding to the CB2 receptor and anti-inflammatory and neuroprotective effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential off-target effects.
合成方法
N-2-adamantyl-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-adamantanone with 4-methoxyphenol, followed by acylation with chloroacetyl chloride, and finally amidation with ammonia. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-(2-adamantyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-22-16-2-4-17(5-3-16)23-11-18(21)20-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPNOGQLNMELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6573740 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)
![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5763434.png)
![N-(4-{[(isobutylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5763438.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-4-pyridinecarboximidamide dihydrate](/img/structure/B5763464.png)
![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)
![2-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5763480.png)
![4-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5763490.png)